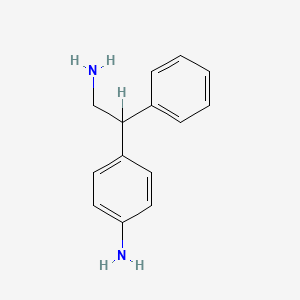

4-(2-amino-1-phenylethyl)aniline

描述

Structure

3D Structure

属性

CAS 编号 |

6578-31-0 |

|---|---|

分子式 |

C14H16N2 |

分子量 |

212.29 g/mol |

IUPAC 名称 |

4-(2-amino-1-phenylethyl)aniline |

InChI |

InChI=1S/C14H16N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10,15-16H2 |

InChI 键 |

XVFGZOOKEXYXKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N |

规范 SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N |

其他CAS编号 |

6578-31-0 |

同义词 |

2-(4-aminophenyl)-2-phenethylamine 4-(2-amino-1-phenylethyl)aniline SK and F 12185 SK and F 12185, (+)-isomer SK and F 12185, (+,-)-isomer SK and F 12185, (-)-isomer SK and F 12185, 3H-labeled SK and F 12185, dihydrochloride SKF 12185 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Amino 1 Phenylethyl Aniline

Strategies for the De Novo Synthesis of 4-(2-amino-1-phenylethyl)aniline

The creation of this compound from basic precursors can be achieved through several well-established synthetic strategies. These methods offer flexibility in starting materials and reaction conditions, allowing for the tailored synthesis of the target molecule.

Reductive Amination Approaches for Amine Functionalities

Reductive amination is a cornerstone in amine synthesis and is a viable method for producing this compound. libretexts.orglibretexts.org This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org For the synthesis of the target compound, this could involve the reaction of a suitable phenyl ketone derivative with an ammonia (B1221849) source.

The mechanism proceeds through the initial formation of an imine intermediate via nucleophilic addition of the amine to the carbonyl group, which is then reduced to the corresponding amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). libretexts.orglibretexts.orgyoutube.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. For instance, α-picoline-borane has been used as an efficient reducing agent in various solvents, including environmentally friendly options like water. organic-chemistry.org

Key aspects of reductive amination include:

Versatility: The reaction can be used to synthesize primary, secondary, and tertiary amines. libretexts.orglibretexts.org

Mild Conditions: Many reductive amination procedures can be carried out under mild reaction conditions. organic-chemistry.org

One-Pot Synthesis: This method often allows for a one-pot synthesis, which improves efficiency by reducing the number of isolation and purification steps. organic-chemistry.org

Alkylation Reactions for Carbon-Nitrogen Bond Formation

Alkylation reactions provide another direct route to forming the crucial carbon-nitrogen bond in this compound. This approach typically involves the reaction of an aniline (B41778) derivative with a suitable alkylating agent. nih.govresearchgate.net The nitrogen atom of the aniline acts as a nucleophile, attacking an electrophilic carbon to form the C-N bond.

Various catalytic systems have been developed to facilitate the N-alkylation of anilines. These include:

Samarium(II) Iodide (SmI2): This catalyst enables the alkylation of aromatic amines with alcohols under microwave conditions, with water as the only byproduct. researchgate.net

Iron Catalysts: Both Fe(II) and Fe(III) species on magnetic catalysts have been shown to be effective for N-alkylation reactions. These catalysts are advantageous due to their low cost and ease of separation using an external magnet. researchgate.net

Visible-Light-Induced N-Alkylation: A modern and eco-friendly approach involves the use of visible light in the presence of ammonium (B1175870) bromide to promote the N-alkylation of anilines with compounds like 4-hydroxybutan-2-one. This method avoids the need for metallic catalysts, oxidants, or bases. nih.gov

Challenges in alkylation reactions include the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines. researchgate.net However, careful selection of catalysts and reaction conditions can often lead to high selectivity for the desired mono-alkylated product. researchgate.net

Multi-step Reaction Sequences Involving Aromatic and Aliphatic Intermediates

Complex molecules like this compound are often synthesized through multi-step reaction sequences. These sequences allow for the gradual construction of the molecule, with each step introducing a specific functional group or structural element. A common strategy involves the initial synthesis of a substituted aromatic intermediate, followed by the introduction and modification of the aliphatic side chain. uva.nl

A typical multi-step synthesis might involve the following key transformations:

C-C Bond Formation: A cross-coupling reaction, such as the Sonogashira coupling, can be used to link an aniline derivative with a phenylacetylene (B144264) precursor. This establishes the basic carbon skeleton of the molecule.

Reduction of a Nitro Group: If a nitroaniline derivative is used as a starting material, the nitro group can be reduced to the primary amine at a later stage. This is often accomplished through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). libretexts.org

Functional Group Interconversion: Various other reactions may be employed to modify functional groups on the aromatic ring or the side chain, leading to the final product.

The use of continuous flow chemistry is an emerging strategy for multi-step synthesis, allowing for the integration of multiple reaction steps into a single, continuous operation. nih.govmit.edu This approach can improve efficiency, safety, and scalability. nih.gov

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Condensation | Acid-activated bentonite (B74815), Toluene, 125°C | Formation of an intermediate from aniline and a phenylacetylene precursor. | |

| Hydrogenation | Raney nickel, 13.8 MPa H₂, 130°C | Reduction of a nitro group to a primary amine. | |

| C-H Olefination | Pd/S,O-ligand catalysis | Direct functionalization of the aniline ring. | uva.nl |

Stereoselective Synthesis of Chiral Centers within the this compound Framework

The this compound molecule contains a chiral center at the carbon atom bearing the phenyl and amino groups. The synthesis of specific stereoisomers (enantiomers) is often crucial, particularly in pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer. nih.govnih.gov

Strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Chiral Catalysts: A chiral catalyst can be used to create the desired stereocenter. This is a highly efficient approach as a small amount of the catalyst can produce a large amount of the chiral product. nih.gov

Resolution of Racemates: A racemic mixture (a 1:1 mixture of both enantiomers) can be separated into its individual enantiomers through various resolution techniques.

One common method for achieving stereoselectivity in amine synthesis is the Pudovik reaction, which involves the nucleophilic addition of phosphites to imines. nih.gov By using a chiral amine or a chiral catalyst, this reaction can be guided to produce α-aminophosphonates with high diastereoselectivity, which can then be converted to the chiral amine. nih.gov The choice of base and solvent can significantly influence the stereoselectivity of such reactions. organic-chemistry.org

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the mechanisms of the reactions used to synthesize this compound is essential for optimizing reaction conditions and improving yields. Mechanistic studies often involve kinetic analysis and thermodynamic considerations.

Reaction Kinetics and Thermodynamic Considerations

The rate at which a chemical reaction proceeds is the subject of reaction kinetics. For the synthesis of this compound, kinetic studies can provide insights into the rate-limiting step of a reaction sequence and how different parameters, such as temperature, concentration, and catalyst loading, affect the reaction rate. rsc.org

Thermodynamic considerations relate to the energy changes that occur during a reaction. The thermodynamics of reductive amination, for instance, have been studied to understand the relative stabilities of the reactants, intermediates, and products. nih.gov These studies can help to predict the feasibility of a reaction and the position of the equilibrium. The thermochemistry of reductive amination with a model hydride donor shows that the reaction is most favorable for the formation of glycine (B1666218) from glyoxylate (B1226380) and less so for the formation of glutamate (B1630785) from α-ketoglutarate. nih.gov

By combining kinetic and thermodynamic data, a more complete picture of the reaction mechanism can be developed, leading to more rational and efficient synthetic strategies.

Role of Catalysis in Enhancing Synthetic Efficiency

The industrial-scale synthesis of this compound has been optimized through a two-step process involving condensation and subsequent catalytic hydrogenation. This method is designed to maximize both yield and purity while minimizing the formation of byproducts.

The initial condensation step utilizes an acid-activated bentonite (bleaching clay) as a catalyst. This is followed by catalytic hydrogenation, where Raney nickel is a commonly employed catalyst. The use of Raney nickel under high hydrogen pressure and elevated temperatures has been shown to achieve a product purity of at least 96.1%.

Recent innovations in this area include the development of continuous flow hydrogenation systems. These systems, which can use Raney nickel beds, have the potential to drastically reduce reaction times from hours to mere minutes while maintaining high yields of 95% or more. While early patents explored the use of zinc chloride as a condensation catalyst, challenges related to wastewater contamination and catalyst recovery have led to a preference for greener alternatives like acid-activated clays (B1170129) and Raney nickel.

Palladium on activated carbon (Pd/C) is another effective catalyst for the hydrogenation step, particularly in laboratory-scale syntheses where high purity is paramount. chemicalbook.com This catalyst is known for its high selectivity, which results in minimal byproduct formation. However, a critical challenge in these catalytic processes is catalyst deactivation. Raney nickel is susceptible to poisoning by sulfur-containing impurities, while Pd/C can be poisoned by carbon monoxide, necessitating the use of highly purified reagents.

Furthermore, iron(II) phthalocyanine (B1677752) has been reported as an efficient and inexpensive catalyst for the direct synthesis of unprotected 2-amino-1-phenylethanols from alkenes, a reaction that can be extended to aminoetherification. nih.gov This highlights the ongoing exploration of novel and more efficient catalytic systems for the synthesis of phenethylamine (B48288) derivatives.

Derivatization and Functionalization of this compound

The presence of both a primary aliphatic amino group and an aromatic aniline moiety makes this compound a versatile scaffold for a variety of chemical transformations.

Chemical Reactions of the Amino and Aniline Moieties (e.g., Oxidation, Reduction, Substitution)

The amino and aniline groups of this compound are susceptible to a range of chemical reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Oxidation: The aniline moiety can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of corresponding quinones or nitroso derivatives. openaccessjournals.com Strong oxidizing agents like potassium permanganate (B83412) can convert aniline to nitrobenzene. openaccessjournals.com The electrochemical oxidation of anilines has also been extensively studied, providing an alternative to conventional chemical methods for these transformations. nih.gov

Reduction: The amino group can undergo reduction reactions to yield secondary or tertiary amines. This allows for the introduction of various alkyl or aryl groups, further diversifying the chemical space of accessible derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the ethylamine (B1201723) side chain. The amino group of aniline is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, its high reactivity can lead to polysubstitution, a challenge that can be managed by converting the amino group to an amide, which moderates its activating effect. libretexts.org This strategy enables reactions like nitration and Friedel-Crafts acylation to be carried out with greater control. libretexts.org For example, acylation of aniline is a key step in the synthesis of sulfa drugs. libretexts.org Diazonium salts, formed from the reaction of aniline with nitrous acid, are versatile intermediates for introducing a wide range of substituents onto the aromatic ring. libretexts.org

Synthesis of Analogues and Prodrug Structures for Research Probes

The versatile structure of this compound serves as a template for the synthesis of various analogues and prodrugs, which are valuable tools in chemical biology and medicinal chemistry research.

The synthesis of N-(2-phenylethyl)nitroaniline derivatives has been explored as precursors for slow and sustained nitric oxide (NO) release agents. researchgate.netnih.govnih.gov These compounds are designed to release NO under specific physiological conditions, making them useful for studying the biological roles of this important signaling molecule. nih.gov The synthesis of these derivatives often involves the reaction of a phenethylamine with a substituted fluoronitrobenzene. nih.gov For example, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline and N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine have been synthesized as potential NO-releasing precursors. nih.gov

Furthermore, prodrugs of aniline mustards have been developed for antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In this approach, a non-toxic prodrug is administered and then selectively activated at a tumor site by an enzyme that has been targeted to the tumor by a monoclonal antibody. nih.gov For instance, glutamic acid derivatives of phenol (B47542) and aniline mustards have been synthesized as potential prodrugs that can be activated by the enzyme carboxypeptidase G2. nih.gov

The derivatization of amino acids with reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline is another area of research, enabling their separation and quantification by high-performance liquid chromatography (HPLC). nih.gov This highlights the broader utility of aniline derivatives in analytical chemistry.

Modifications to the Phenylethyl and Phenyl Rings for SAR Studies

Systematic modifications to the phenylethyl and phenyl rings of this compound and related structures are crucial for understanding structure-activity relationships (SAR). These studies help in identifying the key structural features responsible for the biological activity of these compounds and in designing new analogues with improved properties.

In the context of p-phenylenediamine (B122844) derivatives, SAR studies have shown that the position and nature of substituents on the benzene (B151609) ring are critical factors in determining their mutagenic activity. nih.gov For instance, nitro-p-phenylenediamines with substituents at the C6 position were found to be the most mutagenic, while those with substituents at the C5 position showed reduced or abolished mutagenicity. nih.gov

Similarly, in a series of N-(2-phenylethyl)nitroaniline derivatives, modest changes in functional groups on the phenyl rings were found to cause significant differences in molecular conformation, intermolecular interactions, and crystal packing. researchgate.netnih.gov For example, the presence of a methylsulfonyl group in place of a nitro group led to a gauche conformation about the ethyl group, resulting in nearly perpendicular phenyl and aniline rings, in contrast to the parallel arrangement observed in the dinitro analogue. researchgate.netnih.gov These structural changes can have a profound impact on the biological activity and physicochemical properties of the molecules.

Structure Activity Relationship Sar Studies of 4 2 Amino 1 Phenylethyl Aniline Derivatives

Design Principles for Investigating Molecular Interactions

The fundamental goal of SAR studies is to understand how the three-dimensional structure of a molecule correlates with its biological effect. This is achieved by observing the changes in activity that result from specific modifications to the molecule's architecture.

The amino group and the two phenyl rings of 4-(2-amino-1-phenylethyl)aniline are primary targets for systematic modification to probe their roles in molecular interactions.

Amino Group Modification: The primary amino group is a key site for establishing hydrogen bonds and can be crucial for receptor binding. Modifications can include:

Alkylation: Introducing alkyl groups (methyl, ethyl, etc.) to the nitrogen atom can alter its basicity, steric bulk, and hydrogen bonding capacity.

Acylation: Conversion to an amide can change the electronic properties and introduce new hydrogen bond donors and acceptors.

Substitution with other functional groups: Replacing the amino group with hydroxyl, methoxy (B1213986), or other groups can significantly impact the molecule's polarity and interaction profile.

Introduction of electron-donating or electron-withdrawing groups: Groups like methoxy (-OCH3) or nitro (-NO2) can alter the electron density of the aromatic ring, affecting its ability to participate in pi-stacking or cation-pi interactions.

Halogenation: The introduction of halogens (F, Cl, Br, I) can modify lipophilicity and introduce specific halogen bonding interactions.

Positional Isomerism: Moving a substituent to different positions (ortho, meta, para) on the phenyl ring can drastically alter the molecule's shape and how it fits into a binding pocket.

The following table summarizes the potential impact of systematic modifications on the functional groups of this compound:

| Functional Group | Modification Type | Potential Impact on Molecular Interactions |

| Amino Group | Alkylation (mono-, di-) | Alters basicity, steric hindrance, and hydrogen bonding. |

| Acylation | Modifies electronic properties, introduces H-bond donors/acceptors. | |

| Replacement | Changes polarity and fundamental interaction type (e.g., to hydroxyl). | |

| Phenyl Rings | Substituent Addition | Modifies lipophilicity, electronic distribution, and steric profile. |

| (e.g., -CH3, -Cl, -OH) | ||

| Positional Isomerism | Alters the overall shape and orientation of the substituent. |

Data derived from principles of medicinal chemistry.

The spatial arrangement of atoms within a molecule is critical for its biological activity. For this compound, both positional and stereochemical isomerism are key considerations.

Positional Isomerism: The position of the amino and phenylethyl groups on the aniline (B41778) ring can significantly affect activity. For instance, moving the amino group from the para (4-position) to the meta (3-position) or ortho (2-position) would create a different topographical presentation of the key interacting groups. Studies on related p-phenylenediamine (B122844) derivatives have shown that the mutagenic activity is highly dependent on the position of substituents on the benzene (B151609) ring. nih.gov For example, nitro-p-phenylenediamines with substituents at the C6 position were found to be the most mutagenic, while those with substituents at the C5 position had reduced or abolished mutagenicity. nih.gov

Stereochemical Isomerism: The chiral center at the carbon atom connecting the phenyl ring and the ethylamine (B1201723) side chain means that this compound exists as a pair of enantiomers (R and S). These enantiomers are non-superimposable mirror images and can exhibit different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. The differential binding of enantiomers can lead to variations in potency, efficacy, and even the type of biological response.

The table below illustrates the importance of isomerism in the context of molecular interactions:

| Isomerism Type | Description | Significance for this compound |

| Positional Isomerism | Different attachment points of functional groups on the aniline ring. | Affects the overall shape and the relative positioning of key interaction domains (amino and phenylethyl groups). nih.gov |

| Stereochemical Isomerism | Existence of non-superimposable mirror images (enantiomers) due to the chiral center. | Enantiomers can have different affinities and efficacies for chiral biological targets. |

Data derived from principles of stereochemistry and SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

When the three-dimensional structure of the biological target is unknown, ligand-based QSAR approaches are employed. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. For a series of this compound derivatives, a typical ligand-based QSAR study would involve:

Data Set Generation: A series of analogues would be synthesized, and their biological activity (e.g., IC50, EC50) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and partial charges.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Studies on other aniline derivatives have successfully used QSAR to model properties like lipophilicity and toxicity. nih.govnih.govresearchgate.net For instance, a QSAR study on aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient as being important for predicting lipophilicity. nih.gov

If the molecular target of this compound is known and its 3D structure has been determined (e.g., through X-ray crystallography or NMR), receptor-based approaches can be used. This compound is known to interact with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).

Receptor-based methods, such as molecular docking, involve computationally placing the ligand (the this compound derivative) into the binding site of the receptor. This allows for:

Prediction of Binding Conformation: Determining the most likely orientation and conformation of the ligand within the binding pocket.

Estimation of Binding Affinity: Calculating a docking score that estimates the strength of the interaction.

Identification of Key Interactions: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

The insights gained from docking studies can then be used to inform the design of new derivatives with improved binding affinity and selectivity. For example, if a particular region of the binding pocket is found to be unoccupied, a new derivative could be designed with a substituent that extends into that region to form additional favorable interactions. Studies on other classes of compounds, such as combretastatin (B1194345) A4 analogs, have successfully used docking and 3D-QSAR to understand inhibitor-tubulin interactions and guide the design of more potent compounds. nih.gov Similarly, docking studies have been used to investigate the interaction of 4-aminophenol (B1666318) derivatives with DNA. mdpi.comnih.gov

Molecular Pharmacology and Biochemical Interactions of 4 2 Amino 1 Phenylethyl Aniline in Vitro and Non Human Studies

Investigation of Molecular Targets and Ligand Binding (In Vitro)

Detailed experimental data from in vitro studies are essential for characterizing the interaction of a compound with specific biological targets. This includes determining binding affinities for receptors and assessing effects on enzyme activity.

Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for a specific receptor. These assays typically measure the dissociation constant (Kd) or the inhibition constant (Ki), which indicate the concentration of a ligand required to occupy 50% of the receptors.

Based on a comprehensive review of available scientific literature, specific receptor binding affinity data (such as Kd or Ki values) for 4-(2-amino-1-phenylethyl)aniline at defined molecular targets, including G-protein coupled receptors or ion channels, could not be located. While general methodologies for such assays are well-established, published studies detailing the binding profile of this specific compound are not available. Therefore, a data table of receptor binding affinities cannot be provided.

Enzyme inhibition or activation assays are performed to determine if a compound can modulate the activity of an enzyme. The half-maximal inhibitory concentration (IC₅₀) is a common measure of an inhibitor's potency. wikipedia.org

A search of scientific databases and literature did not yield specific studies on the in vitro inhibition or activation of enzymes by this compound. Consequently, quantitative data such as IC₅₀ or activation constants (Kact) for this compound are not available in the reviewed literature. As a result, a data table for enzyme inhibition or activation cannot be generated.

Elucidation of Mechanism of Action at the Molecular Level

Understanding the mechanism of action at a molecular level involves examining the specific non-covalent interactions and conformational properties that govern a compound's ability to bind to its biological target.

The chemical structure of this compound, which features two aromatic rings (a phenyl and an aniline (B41778) group) and two amine groups, suggests the potential for several key intermolecular interactions that are crucial for molecular recognition at a target binding site.

Hydrogen Bonding: The primary and secondary amine groups contain N-H bonds that can act as hydrogen bond donors. The nitrogen atoms themselves possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. Spectroscopic studies of related molecules, such as aniline–alkene cluster cations, confirm that the N-H group of an aniline moiety can form a strong hydrogen bond with a π-electron system (an NH–π interaction). researchgate.net This capability is fundamental for anchoring the ligand within a protein's binding pocket through interactions with amino acid residues like aspartate, glutamate (B1630785), or serine.

π-π Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein target. nih.gov These interactions contribute to binding affinity and specificity. However, the molecule's conformational flexibility is a key determinant of whether an optimal orientation for π-π stacking can be achieved. Studies on structurally similar N-(2-phenylethyl)nitroaniline derivatives have shown that while the molecular structure allows for parallel arrangement of the rings, the actual crystal packing may result in a staggered conformation where π-π interactions are not favored. nih.gov

Cation-π Interactions: The primary amine group can be protonated under physiological conditions, forming a cation. This positive charge can then interact favorably with the electron-rich face of an aromatic ring, a phenomenon known as a cation-π interaction. nih.gov This type of interaction is a significant contributor to ligand binding in many biological systems.

The binding of a ligand to a receptor is not a static "lock-and-key" event but a dynamic process influenced by the conformational flexibility of both the ligand and the target protein. The ethylamine (B1201723) linker between the phenyl and aniline rings of this compound provides significant rotational freedom. This allows the molecule to adopt various conformations, which can influence its ability to fit into a binding pocket.

Metabolic Pathways and Metabolite Identification of this compound (In Vitro and Non-Human Systems)

The metabolism of a xenobiotic compound involves enzymatic modifications, primarily by cytochrome P450 (CYP) enzymes in the liver, that facilitate its excretion. While direct metabolic studies on this compound were not found, potential pathways can be inferred from the known metabolism of its constituent chemical moieties, particularly aniline.

In vitro studies using mouse liver microsomal preparations have shown that aniline undergoes several key metabolic transformations. nih.gov The primary routes of metabolism include:

Aromatic Hydroxylation: The aniline ring is susceptible to hydroxylation, predominantly at the para-position to form p-aminophenol, but also at the ortho- and meta-positions. nih.gov

N-Oxidation: The amino group can be oxidized to form N-phenylhydroxylamine. nih.gov

Based on these findings, it is plausible that the metabolism of this compound in in vitro or non-human systems could involve similar pathways. Potential metabolites might include hydroxylated derivatives on the aniline ring or oxidation of the amino groups. However, without specific experimental data for this compound, the exact metabolites and the enzymes involved remain speculative.

In Vitro and Non-Human Studies on this compound Inconclusive

Comprehensive searches of available scientific literature and bio-information databases have yielded no specific in vitro or non-human studies detailing the molecular pharmacology and biochemical interactions of the chemical compound this compound. Consequently, a detailed article on its enzymatic biotransformation and the identification of its metabolites, as per the requested outline, cannot be generated at this time.

The biotransformation of a chemical compound within a biological system is a critical area of study in pharmacology and toxicology. This process, often referred to as metabolism, involves a series of enzymatic reactions that can alter the compound's structure, activity, and excretion profile. Key enzymes involved in this process are the Cytochrome P450 (CYP) superfamily, which are responsible for a vast array of oxidative reactions. Common metabolic pathways include N-dealkylation, the removal of an alkyl group from a nitrogen atom, and hydroxylation, the addition of a hydroxyl group to a molecule. These reactions generally serve to make the compound more water-soluble, facilitating its elimination from the body.

The identification and characterization of metabolites are crucial for understanding a compound's complete pharmacological and toxicological profile. Metabolites can be inactive, or they may possess their own biological activity, sometimes even greater or different from the parent compound. The absence of such data for this compound means that its metabolic fate and the potential biological activity of any resulting metabolites remain unknown.

While general principles of xenobiotic metabolism are well-established, the specific metabolic pathway for any given compound is unique and must be determined through empirical study. Without dedicated research on this compound, any discussion of its enzymatic biotransformation or potential metabolites would be speculative and would not meet the required standards of scientific accuracy. Further research, including in vitro studies with liver microsomes or hepatocytes and non-human in vivo studies, would be necessary to elucidate the molecular pharmacology and biochemical interactions of this specific compound.

Advanced Analytical Methodologies for Research on 4 2 Amino 1 Phenylethyl Aniline

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of 4-(2-amino-1-phenylethyl)aniline and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Method development often involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: A typical HPLC method for a related compound, 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline, utilizes a reverse-phase (RP) approach with a Newcrom R1 column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.com The separation of aniline (B41778), a structural component of the target molecule, can be achieved on a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com

Validation: Method validation ensures the reliability and reproducibility of the analytical procedure. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. For instance, in the analysis of amphetamine-related compounds, linearity is often established over a concentration range with correlation coefficients (r²) greater than 0.99. nih.gov The precision, measured as relative standard deviation (RSD), should be within acceptable limits (e.g., <15%), and accuracy should be close to 100%. nih.govnih.gov Recovery studies are performed to assess the efficiency of sample extraction procedures. nih.govnih.govjfda-online.com

Pre-column Derivatization: To enhance the detectability of primary amines like this compound, pre-column derivatization is often employed. Reagents like o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent adducts, significantly lowering the detection limits. researchgate.net Another common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which also imparts fluorescence to the amino acid derivatives. nih.gov These derivatization techniques are crucial for analyzing trace amounts of the compound in complex biological or environmental samples. researchgate.netbevital.no

Table 1: Example HPLC Method Parameters for Aniline and Related Compounds

| Parameter | Method for Aniline sielc.com | Method for 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline sielc.com |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV at 200 nm | UV or MS |

| Flow Rate | 1.0 ml/min | Not specified |

| Injection Volume | 1 µl | Not specified |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile form. thermofisher.com

Derivatization: Common derivatization reagents for primary amines in GC analysis include acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzoyl chloride (PFBCl), or silylating agents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govoup.com These reagents react with the primary amino group to form stable, volatile derivatives that are amenable to GC separation and detection. nih.govoup.com For example, the analysis of amphetamine-related designer drugs often employs derivatization with HFBA. oup.com

GC-MS Analysis: Gas chromatography is frequently coupled with mass spectrometry (GC-MS), which provides both retention time information for identification and mass spectral data for structural confirmation. nih.govjfda-online.comoup.commostwiedzy.pl The electron ionization (EI) mode is commonly used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte. oup.com The validation of GC-MS methods for related compounds has demonstrated low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, making it a highly sensitive technique for trace analysis. nih.govmostwiedzy.pl

Table 2: Typical GC-MS Parameters for Amphetamine-Related Compounds

| Parameter | Value oup.com |

|---|---|

| Injection Mode | Splitless |

| Injection Port Temp. | 280°C |

| Column | Thermo Scientific TG-5MS (15 m, 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Oven Program | Initial 70°C (1 min hold), ramp to 260°C at 15°C/min, hold for 10 min |

| MS Transfer Line Temp. | 270°C |

| Ion Source Temp. | 200°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Range | 40–450 Da (full scan) |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy each provide unique and complementary information about the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Purity Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the two aromatic rings, the methine proton (CH), and the methylene (B1212753) protons (CH₂). The chemical shifts and coupling patterns of these protons provide information about their connectivity and spatial relationships. For example, in related aniline derivatives, aromatic protons typically appear in the range of δ 6.5-7.5 ppm. rsc.orgrsc.org The protons of the ethylamine (B1201723) side chain would appear at higher field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be in the range of δ 110-150 ppm, characteristic of sp²-hybridized carbons in an aromatic system. rsc.orgrsc.orghmdb.ca The sp³-hybridized carbons of the ethylamine side chain would resonate at higher field.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.44-7.32 (m), 7.05 (d), 6.69 (d) | 129.8, 128.6, 127.6, 127.2, 113.2 |

| Aromatic C (quaternary) | - | 145.8, 139.6, 126.9 |

| CH₂ | 4.36 (s) | 48.8 |

| NH | 4.04 (br s) | - |

| CH₃ | 2.30 (s) | 20.4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used for identification and to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic rings and the alkyl chain, and the C=C bonds of the aromatic rings. For aniline, characteristic N-H stretching vibrations appear around 3433 and 3355 cm⁻¹. researchgate.net Aromatic C-H stretching is observed around 3032 cm⁻¹, and the N-H bending vibration is seen near 1605 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The incorporation of unnatural amino acids with unique vibrational probes, such as a nitrile group, has been explored using resonance Raman spectroscopy to study protein structure. nih.gov This highlights the potential for using Raman spectroscopy to study the interactions of this compound in various environments.

Table 4: Characteristic IR Absorption Frequencies for Aniline Functional Groups researchgate.net

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Amine (N-H) | Bending | 1590 - 1650 |

| C-N | Stretching | 1250 - 1350 |

UV-Visible Spectroscopy for Electronic Structure Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and aminophenyl chromophores. Aniline itself exhibits absorption maxima in the UV region. nist.gov The study of the polymerization of 4-aminodiphenylamine using UV-Vis spectroscopy showed the appearance of a band around 450 nm, which was attributed to the formation of a polymer and silver nanoparticles. nih.gov This indicates that UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving aniline derivatives and for studying their electronic properties.

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) stands as a cornerstone in the analytical investigation of this compound, offering unparalleled sensitivity and specificity for its identification and structural elucidation. The versatility of MS allows for its application in both high-resolution mass determination and detailed structural analysis through fragmentation studies.

High-Resolution Mass Spectrometry for Precise Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₄H₁₆N₂. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated with high accuracy. This experimentally determined precise mass is then compared to the theoretical mass, and a low mass error (typically <5 ppm) provides strong evidence for the correct elemental composition, a critical step in confirming the identity of the compound in a research sample.

Table 1: Theoretical Mass of Protonated this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₄H₁₇N₂⁺ | 213.1386 |

This table presents the calculated theoretical monoisotopic mass for the protonated form of this compound, which is the primary ion observed in electrospray ionization.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, the protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 213.14 | 196.11 | [M+H-NH₃]⁺ |

| 213.14 | 106.06 | [C₇H₈N]⁺ |

| 213.14 | 91.05 | [C₇H₇]⁺ |

This table outlines the predicted major fragment ions for this compound based on common fragmentation patterns of phenethylamines. The observation of these fragments in an MS/MS spectrum would provide strong evidence for its structure.

Trace Analysis and Quantification in Complex Research Matrices (Non-Human Biological or Environmental Samples)

The detection and quantification of this compound at trace levels in complex matrices, such as environmental water samples or non-human biological tissues for research purposes, is critical for understanding its prevalence and behavior. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity. fda.gov.twnih.gov

The general approach for trace analysis involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the matrix and concentrate the analyte. For environmental water samples, solid-phase extraction (SPE) is a commonly used technique. For non-human biological tissues, a protein precipitation step followed by liquid-liquid extraction or SPE would be employed. nih.gov

Chromatographic Separation: A liquid chromatograph separates this compound from other components in the extracted sample before it enters the mass spectrometer. A reversed-phase column, such as a C18 or a phenyl-hexyl column, is typically used with a mobile phase gradient of water and acetonitrile or methanol (B129727) containing a small amount of formic acid to ensure good peak shape and ionization efficiency. fda.gov.tw

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and only specific, characteristic fragment ions are monitored. This highly selective detection method minimizes background noise and allows for accurate quantification at very low concentrations. fda.gov.twnih.gov

The method would be validated to determine key performance characteristics such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. Based on similar analyses of other phenethylamines, it is expected that a validated LC-MS/MS method could achieve an LOD in the sub-ng/mL range. nih.gov

Table 3: Illustrative Parameters for a Generic LC-MS/MS Method for Trace Analysis

| Parameter | Example Condition |

| Chromatography | |

| Column | Phenyl-Hexyl, 10 cm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition 1 (Quantifier) | 213.1 -> 196.1 |

| MRM Transition 2 (Qualifier) | 213.1 -> 106.1 |

This table provides a set of typical starting parameters for developing an LC-MS/MS method for the trace analysis of this compound, based on established methods for similar compounds. fda.gov.tw

Computational Chemistry and Theoretical Investigations of 4 2 Amino 1 Phenylethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-(2-amino-1-phenylethyl)aniline, which govern its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine the shapes and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of the HOMO is typically centered on the electron-rich aniline (B41778) ring, indicating this moiety's role as the primary electron donor in chemical reactions. Conversely, the LUMO is generally distributed across the phenylethyl portion of the molecule, which can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov

Furthermore, DFT calculations allow for the mapping of the molecule's electron density surface and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen atoms of the amino groups, making them susceptible to electrophilic attack and hydrogen bonding. Positive potential (electron-poor regions) would be located around the hydrogen atoms of the amino groups.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Localized on the 4-aminophenyl ring | Site of oxidation; electron-donating capability |

| LUMO Energy | Distributed over the phenyl ring and ethyl chain | Site of reduction; electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Small to moderate | Indicates chemical reactivity and low kinetic stability |

| Electron Density | High around N atoms, delocalized in aromatic rings | Determines sites for electrophilic/nucleophilic attack |

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of this compound. By calculating these spectra computationally, assignments of experimental data can be confirmed.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted vibrational bands would include N-H stretching frequencies for the primary and secondary amino groups, C-H stretching for the aromatic rings and the ethyl chain, and C=C stretching within the aromatic rings. Comparing the computed IR spectrum with an experimental one helps in the structural confirmation of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.orgmdpi.comnih.gov The calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values are often in good agreement with experimental data and are crucial for the unambiguous assignment of signals in the NMR spectra, especially for complex structures. osti.govsciencepublishinggroup.com

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Key Features | Information Gained |

|---|---|---|

| IR | N-H stretches (~3300-3500 cm⁻¹)Aromatic C-H stretches (~3000-3100 cm⁻¹)Aliphatic C-H stretches (~2850-2960 cm⁻¹)Aromatic C=C stretches (~1450-1600 cm⁻¹) | Identification of functional groups and confirmation of molecular structure. |

| ¹H NMR | Aromatic protons (δ ~6.5-7.5 ppm)Aliphatic protons (δ ~2.5-4.0 ppm)Amine protons (variable shift) | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | Aromatic carbons (δ ~115-150 ppm)Aliphatic carbons (δ ~40-60 ppm) | Reveals the carbon framework of the molecule. |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are used to study the dynamic behavior and interactions of this compound, providing insights that are complementary to static quantum chemical calculations.

Due to several rotatable single bonds, this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. mdpi.com For phenethylamine (B48288) derivatives, two principal conformations are typically considered: a folded (gauche) and an extended (anti) form. researchgate.net

In the gauche conformation, the ethylamine (B1201723) side chain is folded back towards the phenyl ring, often stabilized by a weak intramolecular N-H···π hydrogen bond between the terminal amino group and the electron cloud of the phenyl ring. researchgate.net The anti conformation features a more linear, extended arrangement of the side chain. Computational methods can map the potential energy surface by systematically rotating the key dihedral angles, revealing the relative energies of different conformers and the energy barriers between them. This energy landscape is critical for understanding which conformations are most likely to exist and interact with biological targets.

The biological activity of this compound is predicated on its ability to bind to specific protein targets. Molecular docking and dynamics simulations are used to model these interactions.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. For this compound, known targets include the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2). Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For instance, docking into TAAR1 would likely show a crucial hydrogen bond between the protonated amino group of the ligand and a key aspartate residue (ASP103) in the receptor's binding pocket, an interaction noted for other TAAR1 agonists. nih.gov The two phenyl rings could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine within the binding site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. These simulations model the movements of atoms and can confirm the stability of the binding pose predicted by docking. MD simulations provide a more realistic picture of the interaction in a solvated environment, highlighting the flexibility of both the ligand and the protein and calculating binding free energies.

Table 3: Predicted Interactions with Biological Targets

| Target Protein | Predicted Binding Mode | Key Interacting Residues (Hypothetical) |

|---|---|---|

| TAAR1 | The protonated amine forms a salt bridge/H-bond. Phenyl rings engage in hydrophobic and π-π interactions. | Aspartic Acid (e.g., ASP103), Phenylalanine, Tryptophan |

| VMAT2 | The molecule blocks the substrate translocation channel. Interactions involve H-bonding and hydrophobic contacts. | Aspartic Acid, Tyrosine, Leucine |

In Silico Prediction of Biochemical Properties and Pathways (Excluding Human ADME)

Computational tools can predict the compound's involvement in various biochemical pathways based on its known interactions. The primary predicted mechanism for this compound is the modulation of monoamine neurotransmission.

By acting as an agonist at TAAR1 and an inhibitor of VMAT2, the compound is predicted to influence the signaling of neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506).

TAAR1 Agonism: Activation of TAAR1 in monoamine neurons can lead to a reduction in the firing rate of these neurons and can modulate the activity of dopamine and serotonin transporters.

VMAT2 Inhibition: Inhibition of VMAT2 prevents the packaging of monoamine neurotransmitters into synaptic vesicles. This leads to an increase in their cytosolic concentration and can result in their non-vesicular release into the synapse through reverse transport, significantly impacting neurotransmitter levels and signaling.

In silico pathway analysis tools, leveraging databases of known protein-protein and protein-metabolite interactions, can further map the potential downstream effects of these primary interactions, suggesting a broader influence on neurological pathways related to mood, cognition, and reward systems.

Prediction of Metabolic Fate and Potential Metabolites

The metabolic profile of a xenobiotic compound is a critical determinant of its efficacy, safety, and duration of action. Predicting how a molecule like this compound will be transformed by the body's metabolic machinery is a key step in its evaluation. Computational tools, often employing a combination of knowledge-based systems and machine learning algorithms, are instrumental in this predictive process. nih.gov These programs simulate the interaction of the compound with major metabolic enzyme systems, primarily the Cytochrome P450 (CYP450) superfamily, which is responsible for the Phase I metabolism of a vast number of drugs. simulations-plus.comnih.gov

Several sophisticated software platforms are available for in silico metabolism prediction, including BioTransformer, Meteor Nexus, MetaSite, and Semeta. optibrium.combiotransformer.caoptibrium.commoldiscovery.com These tools analyze the structure of a query molecule to identify "hot spots" or sites that are most susceptible to metabolic reactions. optibrium.com For this compound, several metabolic transformations can be anticipated based on its chemical structure, which is analogous to other phenethylamine compounds. nih.govresearchgate.net

The primary metabolic pathways for phenethylamine derivatives typically involve hydroxylation and N-acetylation. nih.govresearchgate.net For this compound, the following metabolic reactions are predicted:

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common Phase I reaction catalyzed by CYP450 enzymes. nih.gov This could result in the formation of various phenolic metabolites.

N-Acetylation: The primary amino group is susceptible to N-acetylation, a Phase II conjugation reaction that typically renders the metabolite more water-soluble and easier to excrete. nih.gov

Deamination: The primary amino group could also undergo oxidative deamination, another key metabolic pathway for phenylethylamines.

While no specific experimental or computational metabolic studies on this compound have been published, the predicted metabolites can be tabulated based on the known metabolic pathways of similar compounds.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite | Metabolic Phase |

| Aromatic Hydroxylation | 4-(2-amino-1-(hydroxyphenyl)ethyl)aniline | Phase I |

| N-Acetylation | N-(2-(4-aminophenyl)-2-phenylethyl)acetamide | Phase II |

| Deamination | 1-(4-aminophenyl)-1-phenylacetaldehyde | Phase I |

It is important to note that the actual metabolic profile can be influenced by inter-individual variations in enzyme activity and other physiological factors. Therefore, these in silico predictions would ideally be verified through in vitro studies with human liver microsomes or other relevant experimental models. nih.gov

Ligand Efficiency and Druggability Assessment from a Theoretical Perspective

Beyond its metabolic fate, the potential of this compound as a therapeutic agent can be evaluated using a suite of computational metrics that assess its "druggability." nih.gov These metrics provide insights into a molecule's likelihood of having favorable pharmacokinetic properties and binding affinity for a biological target. stanford.edunih.gov Key parameters in this assessment include ligand efficiency (LE) and adherence to established guidelines like Lipinski's Rule of Five. rgdscience.comyoutube.com

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. rgdscience.comcreative-biolabs.com It is a valuable tool for optimizing lead compounds, as it helps to identify molecules that achieve high potency without becoming excessively large or complex. creative-biolabs.comnih.gov

Lipinski's Rule of Five provides a set of simple physicochemical parameters that are common among orally bioavailable drugs. youtube.com While not a strict set of rules, they serve as a useful guide for early-stage drug discovery. youtube.com The parameters are:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Druggability Assessment of this compound:

To assess the druggability of this compound from a theoretical perspective, we can calculate its physicochemical properties and evaluate them against these established metrics.

Table 2: Calculated Physicochemical Properties and Druggability Metrics for this compound

| Parameter | Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C₁₄H₁₆N₂ | N/A |

| Molecular Weight | 212.29 g/mol | Yes (≤ 500) |

| Heavy Atom Count | 16 | N/A |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Calculated LogP | 2.5 (approx.) | Yes (≤ 5) |

The calculated properties of this compound indicate that it fully complies with Lipinski's Rule of Five, suggesting that it possesses a favorable profile for oral bioavailability. Its relatively low molecular weight and moderate lipophilicity are desirable characteristics for a drug candidate.

The assessment of ligand efficiency would require experimental data on its binding affinity to a specific biological target, which is not currently available. However, its modest size (16 heavy atoms) suggests that it has the potential to be an efficient binder if it demonstrates significant potency. The balance between potency and lipophilicity is also a critical consideration, often evaluated using the Ligand Lipophilicity Efficiency (LLE) metric. youtube.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(2-amino-1-phenylethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Condensation of aniline derivatives with phenylacetylene precursors under Pd-catalyzed cross-coupling (e.g., Sonogashira coupling) .

- Step 2 : Reduction of intermediate nitro groups using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate) to yield the primary amine .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly affect reaction kinetics and byproduct formation. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar amines?

- Methodology :

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and NH₂/CH₂NH₂ signals (δ 1.5–3.0 ppm) provide structural fingerprints. Spin-spin coupling between the ethylamine chain and aromatic protons confirms substitution patterns .

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-N bonds (~1250 cm⁻¹) differentiate primary amines from secondary/tertiary analogs .

- MS : Molecular ion peaks (e.g., m/z 226 for C₁₄H₁₆N₂) and fragmentation patterns (loss of NH₂ or C₆H₅CH₂ groups) confirm molecular weight and stability .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, correlating with redox potential in biological systems .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). For example, docking studies of similar aniline derivatives reveal hydrogen bonding with active-site residues (e.g., Asp32 in 3JUS protein) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.1, indicating moderate blood-brain barrier permeability) .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for structure refinement. Key parameters include:

- Torsion angles : Between the ethylamine chain and aromatic ring to confirm syn or anti conformers .

- Hydrogen bonding : NH₂⋯O interactions (2.8–3.2 Å) stabilize crystal packing .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury CSD) to detect polymorphic variations .

Q. What strategies address conflicting bioactivity data for this compound in enzyme inhibition assays?

- Methodology :

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to calculate IC₅₀ values. Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, similar aniline derivatives show mixed inhibition against cytochrome P450 enzymes .

- Control Experiments : Test for nonspecific binding using scrambled peptide targets or inactive enantiomers .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound Analogs

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 78 | 97 | Byproduct formation | |

| Reductive Amination | 65 | 92 | Over-reduction risks | |

| Microwave-Assisted | 85 | 98 | Scalability limitations |

Table 2 : Key Interactions in Molecular Docking Studies of Aniline Derivatives

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| Kinase 3JUS | -8.2 | Asp32, Leu118 | |

| GPCR 5HT2A | -7.5 | Trp336, Tyr370 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。